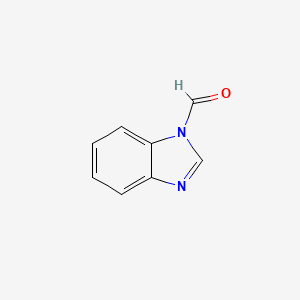amine CAS No. 90723-12-9](/img/structure/B3058646.png)
[2-(Diethylamino)ethyl](propyl)amine
Übersicht
Beschreibung
2-(Diethylamino)ethylamine: is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a diethylamino group attached to an ethyl chain, which is further connected to a propyl group. It is a tertiary amine, meaning it has three organic substituents attached to the nitrogen atom.
Wirkmechanismus
Target of Action
Similar compounds, such as tertiary amine methacrylates, are frequently used in the synthesis of stimuli-responsive and biocompatible materials .
Mode of Action
It is known that tertiary amines can form a cyclic intermediate, which increases their relative activity . This suggests that 2-(Diethylamino)ethylamine might interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that polymers containing quaternary ammonium groups can interact with negatively charged bacterial walls, disrupting their membranes and causing bacterial death . This suggests that 2-(Diethylamino)ethylamine might affect similar biochemical pathways.
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could influence its bioavailability.
Result of Action
It is known that copolymers synthesized from similar compounds exert good antibacterial activity against tested bacteria . This suggests that 2-(Diethylamino)ethylamine might have similar effects.
Action Environment
It is known that the compound is stable under normal conditions , suggesting that it might maintain its efficacy and stability under a variety of environmental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)ethylamine can be achieved through several methods. One common approach involves the alkylation of diethylamine with 2-chloroethylpropylamine under basic conditions. The reaction typically proceeds as follows: \ \text{Diethylamine} + \text{2-Chloroethylpropylamine} \rightarrow \text{[2-(Diethylamino)ethylamine} + \text{HCl} ]
Industrial Production Methods: Industrial production of 2-(Diethylamino)ethylamine often involves large-scale alkylation reactions using similar reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(Diethylamino)ethylamine can undergo oxidation reactions, typically forming N-oxides.
Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products:
Oxidation: N-oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Diethylamino)ethylamine is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of polymers and resins.
Biology: In biological research, this compound is used to study the effects of amines on cellular processes. It can act as a model compound for understanding the behavior of amines in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific receptors or enzymes. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, 2-(Diethylamino)ethylamine is used in the production of surfactants, emulsifiers, and corrosion inhibitors. It is also a key component in the manufacture of certain dyes and pigments.
Vergleich Mit ähnlichen Verbindungen
Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen atom.
Propylamine: An amine with a single propyl group attached to the nitrogen atom.
N,N-Diisopropylethylamine: A tertiary amine with two isopropyl groups and one ethyl group attached to the nitrogen atom.
Uniqueness: 2-(Diethylamino)ethylamine is unique due to its specific combination of diethylamino and propyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research and industrial processes highlight its importance.
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-propylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-4-7-10-8-9-11(5-2)6-3/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJFXKFYVBYDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304409 | |
| Record name | NSC165641 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90723-12-9 | |
| Record name | N1,N1-Diethyl-N2-propyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90723-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 165641 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090723129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC165641 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC165641 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B3058571.png)



![tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate](/img/structure/B3058580.png)




